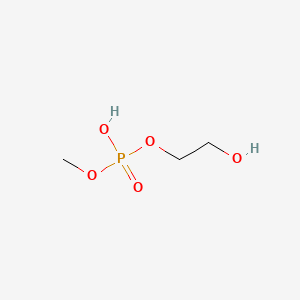

2-Hydroxyethyl methyl hydrogen phosphate

Description

Contextualization within Phosphoester Chemistry Research

Phosphoesters are a class of organic compounds that are fundamental to life, forming the backbone of DNA and RNA and playing a crucial role in cellular energy transfer through molecules like adenosine (B11128) triphosphate (ATP). The study of their synthesis, reactivity, and degradation is a cornerstone of bio-organic chemistry. Within this vast field, 2-hydroxyethyl methyl hydrogen phosphate (B84403) provides a simplified system for examining the principles of ester hydrolysis and enzymatic catalysis. Its structure allows for the investigation of intramolecular reactions, where the hydroxyl group can participate in the cleavage of the phosphate ester bond, a mechanism of significant interest in understanding how enzymes can accelerate such reactions.

Overview of Scientific Relevance in Chemical and Biological Sciences

The primary scientific relevance of 2-hydroxyethyl methyl hydrogen phosphate lies in its application as a model substrate in mechanistic studies. A notable example is its use in research on the enzymatic mechanism of Ribonuclease-S, an enzyme that catalyzes the cleavage of ribonucleic acid (RNA). In a 1980 study, the 2-hydroxyethyl methyl phosphate anion was employed as a model substrate to computationally investigate the two-step mechanism of RNA hydrolysis: transphosphorylation and subsequent hydrolysis. union.edu This research aimed to elucidate the reaction pathways and energy profiles of this critical biological process. union.edu

Furthermore, the compound is utilized in model studies of ester hydrolysis, specifically looking at neighbor group participation. The presence of the 2-hydroxyethyl group allows researchers to study how a nearby functional group can influence the rate and mechanism of the cleavage of the phosphate ester bond. This is particularly relevant for understanding the stability and reactivity of biological phosphoesters, such as those in RNA, where the 2'-hydroxyl group plays a crucial role in its hydrolysis.

Below is a data table summarizing the key chemical identifiers for this compound:

| Identifier | Value |

| CAS Number | 67846-69-9 |

| Molecular Formula | C₃H₉O₅P |

| Molecular Weight | 156.07 g/mol |

| IUPAC Name | This compound |

Historical Development of Research on Related Monoalkyl Phosphates

The study of monoalkyl phosphates has a history stretching back nearly two centuries, with these molecules being recognized for their amphiphilic properties. rsc.org Early research focused on their synthesis and basic characterization. Historically, the preparation of monoalkyl phosphates was often plagued by the formation of mixtures containing dialkyl and trialkyl phosphates, making the isolation of pure monoalkyl phosphates a significant challenge. google.com

Common synthetic methods involved the reaction of alcohols with phosphorylating agents like phosphorus pentoxide or polyphosphoric acid. researchgate.net A 1964 patent described a process for preparing monoalkyl phosphates from primary alcohols, highlighting the ongoing effort to develop methods for their selective synthesis. Over the years, a variety of techniques have been developed to improve the purity and yield of monoalkyl phosphates, reflecting their growing importance in various fields. While specific historical research singling out this compound is not extensively documented, its study is a logical extension of the foundational work on the synthesis and reactivity of simple monoalkyl phosphates. The development of asymmetric synthesis methods for chiral phosphate mimics also represents a significant advancement in the field, allowing for more detailed studies of stereochemistry in biological systems. researchgate.netumaine.edu

Structure

2D Structure

3D Structure

Properties

CAS No. |

67846-69-9 |

|---|---|

Molecular Formula |

C3H9O5P |

Molecular Weight |

156.07 g/mol |

IUPAC Name |

2-hydroxyethyl methyl hydrogen phosphate |

InChI |

InChI=1S/C3H9O5P/c1-7-9(5,6)8-3-2-4/h4H,2-3H2,1H3,(H,5,6) |

InChI Key |

WHRQRNQSZWMIMU-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(O)OCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Routes and Mechanistic Elucidation

The synthesis of an unsymmetrical phosphate (B84403) monoester like 2-hydroxyethyl methyl hydrogen phosphate requires precise control over phosphorylation to prevent the formation of undesired diesters or symmetrical products. The general mechanism of phosphorylation involves the nucleophilic attack of an alcohol's oxygen atom on the electrophilic phosphorus center of a phosphorylating agent, leading to the displacement of a leaving group. youtube.com

Phosphorylation Strategies for Monoesters of 2-Hydroxyethanol and Methanol (B129727)

Synthesizing a mixed monoester from two different alcohols, such as 2-hydroxyethanol and methanol, necessitates a stepwise approach, often involving protecting group chemistry. A plausible synthetic route would involve:

Monophosphorylation of a Protected Alcohol: Initially, one of the alcohols is protected to prevent its reaction. For example, the primary hydroxyl group of 2-hydroxyethanol could be protected with a suitable group (e.g., a silyl (B83357) ether).

Reaction with a Phosphorylating Agent: The remaining free alcohol (methanol) is then reacted with a phosphorylating agent like phosphorus oxychloride (POCl₃) or a dichlorophosphate. This forms a phosphorochloridate intermediate.

Second Alcohol Addition: The protected 2-hydroxyethanol is then deprotected and reacted with the phosphorochloridate intermediate. This step must be carefully controlled to favor the formation of the desired mixed ester.

Hydrolysis: The final step involves the hydrolysis of any remaining P-Cl bonds to yield the hydrogen phosphate product.

Alternative strategies employ phosphorylating reagents that allow for the sequential addition of alcohols. For instance, a P(V)-based Ψ-reagent has been shown to enable direct and chemoselective monoalkyl phosphate formation under mild conditions, which could be adapted for a sequential two-alcohol addition. organic-chemistry.org

Catalytic Approaches in Phosphoester Bond Formation

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and mildness of phosphorylation reactions. nih.gov Both metal-free and metal-based catalysts have been developed to facilitate the formation of phosphoester bonds.

Recent advancements have focused on organocatalytic methods to avoid potential metal contamination and to operate under milder conditions. jst.go.jp One notable system involves the use of 4-methylpyridine (B42270) N-oxide as a nucleophilic catalyst in the presence of molecular sieves (MS). jst.go.jpnih.gov In this amine-free method, the pyridine (B92270) N-oxide activates the phosphorylating agent (e.g., a dialkyl chlorophosphate), while the molecular sieves act as a proton scavenger, replacing the need for traditional amine bases which can be harsh or difficult to remove. jst.go.jp This approach is applicable to a wide range of alcohols, including acid- or base-sensitive substrates, providing the desired phosphorylated products in high yields. jst.go.jpnih.gov

Asymmetric phosphorylation is crucial for the synthesis of chiral phosphorus-containing compounds. The jst.go.jpnih.gov-phospha-Brook rearrangement is a powerful synthetic tool that involves the intramolecular migration of a phosphoryl group from a carbon atom to an adjacent oxygen atom. mdpi.comnih.gov This rearrangement typically occurs when an α-hydroxyphosphonate is treated with a base. researchgate.net The deprotonation of the hydroxyl group creates an alkoxide, which then attacks the phosphorus center, leading to the formation of a new P-O bond and the cleavage of the P-C bond, generating a carbanion. researchgate.netrsc.org

This rearrangement serves as a method to generate α-phosphonyloxy esters and can be rendered asymmetric. mdpi.com By using chiral bases or starting from enantiomerically enriched α-hydroxyphosphonates, it is possible to achieve stereochemical control. mdpi.com This strategy allows for the construction of chiral α-phosphoryloxy derivatives with high diastereoselectivity, providing access to a privileged class of synthons with broad applications in medicinal and organophosphorus chemistry. mdpi.comrsc.org

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction parameters is a critical step in developing any synthetic protocol to maximize product yield and purity. This process typically involves systematically varying reaction conditions such as temperature, solvent, catalyst loading, and reagent concentration. nih.gov Design of Experiments (DoE) is a statistical tool often employed in academic and industrial settings to efficiently explore the effects of multiple variables simultaneously. nih.gov

For the synthesis of a compound like this compound, an optimization study might investigate the parameters shown in the table below. The goal would be to find a balance that maximizes the conversion of the starting material and the selectivity for the desired monoester product while minimizing side reactions. nih.govresearchgate.net

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | DCM | 25 | 24 | 15 |

| 2 | 4-Methylpyridine N-oxide (10 mol%) | DCM | 25 | 12 | 78 |

| 3 | 4-Methylpyridine N-oxide (10 mol%) | Acetonitrile | 25 | 12 | 65 |

| 4 | 4-Methylpyridine N-oxide (10 mol%) | DCM | 0 | 24 | 55 |

| 5 | 4-Methylpyridine N-oxide (5 mol%) | DCM | 25 | 12 | 62 |

| 6 | 4-Methylpyridine N-oxide (10 mol%) | DCM | 25 | 16 | 85 |

This table represents a hypothetical optimization study for a catalytic phosphorylation reaction.

Derivatization Strategies for Research Probes and Analogues

The chemical structure of this compound contains two key functional groups available for modification: the free hydroxyl group and the acidic proton of the phosphate group. These sites can be derivatized to create analogues or probes for various research applications.

Modification of the Hydroxyl Group: The terminal hydroxyl group can be converted into other functionalities. O-acylation with acid chlorides or anhydrides can produce esters, while O-alkylation can yield ethers. mdpi.com For instance, reacting the compound with pentafluorobenzyl bromide would attach a tag that is highly sensitive for detection by gas chromatography-electron capture/mass spectrometry (GC-EC/MS). cdc.gov This strategy is common for creating analytical probes to detect and quantify small molecules in biological samples. cdc.gov

Modification of the Phosphate Group: The acidic phosphate can be esterified further to produce a neutral phosphate triester. This transformation can alter the molecule's solubility and ability to cross cell membranes.

These derivatization strategies allow for the fine-tuning of the molecule's physicochemical properties, enabling its use in a wide array of research contexts, from mechanistic studies in enzymology to the development of analytical standards.

| Functional Group Modified | Reaction Type | Reagent Example | Purpose of Derivative |

|---|---|---|---|

| Hydroxyl | Esterification | Trimethylacetyl chloride | Increase lipophilicity, create analytical standard cdc.gov |

| Hydroxyl | Etherification | Pentafluorobenzyl bromide | Create a probe for GC-EC/MS detection cdc.gov |

| Phosphate | Esterification | Ethyl iodide | Produce a neutral phosphate triester, modify solubility |

| Hydroxyl | Phosphorylation | ATP / Kinase | Biochemical probe for enzymatic studies |

Enzymatic and Biomimetic Synthesis Approaches

Biocatalytic methods, which utilize enzymes to catalyze reactions, and biomimetic strategies, which employ synthetic catalysts that mimic enzyme function, have become powerful tools in organic synthesis. acs.org These approaches are particularly advantageous for phosphorylation reactions, which are fundamental to numerous biological processes. rsc.org By harnessing the principles of natural catalytic systems, chemists can achieve high selectivity under mild conditions, often circumventing the need for the harsh reagents and multi-step protection-deprotection sequences common in traditional chemical synthesis. researchgate.net

The enzymatic transfer of a phosphoryl group is a cornerstone of biochemistry, and harnessing this capability for synthetic purposes has attracted significant interest. mdpi.com Enzymes such as kinases, phosphatases, and phosphorylases can catalyze the phosphorylation of alcohols with high efficiency and selectivity. researchgate.net

Kinases are a primary class of enzymes that catalyze the transfer of a phosphate group from a high-energy donor, typically adenosine (B11128) triphosphate (ATP), to a specific substrate. libretexts.org For the synthesis of a molecule like this compound, a kinase with broad substrate specificity for small alcohols would be required. The reaction mechanism involves the alcohol's hydroxyl group acting as a nucleophile, attacking the terminal (γ) phosphorus atom of ATP, leading to the formation of the phosphate ester and adenosine diphosphate (B83284) (ADP). libretexts.org While highly efficient, the practical use of kinases in large-scale synthesis can be limited by the high cost of the ATP phosphoryl donor.

Phosphatases , which naturally catalyze the hydrolysis of phosphate esters, can be employed for synthesis under specific reaction conditions. Non-specific acid phosphatases (NSAPs), for example, can catalyze the transfer of a phosphate group from an inexpensive donor like pyrophosphate (PPi) to an alcohol substrate. researchgate.net Research has demonstrated that mutations to these enzymes can increase their affinity for alcohol substrates, such as ethylene (B1197577) glycol, and reduce the undesired hydrolysis of the phosphorylated product. researchgate.netmdpi.com This approach represents a more economically viable route for biocatalytic phosphorylation.

The table below summarizes the characteristics of different enzyme classes applicable to the phosphorylation of alcohol substrates.

| Enzyme Class | Typical Phosphoryl Donor | Key Advantages | Key Challenges |

| Kinases | Adenosine Triphosphate (ATP) | High selectivity and efficiency. | High cost of ATP, potential for product inhibition. |

| Phosphatases | Pyrophosphate (PPi), Polyphosphates | Inexpensive phosphoryl donors, can be engineered for synthetic utility. | Reaction equilibrium can favor hydrolysis; often requires enzyme engineering. |

| Phosphorylases | Inorganic Phosphate (Pi) | Uses a very low-cost phosphoryl donor. | Substrate scope can be limited; reaction is reversible. |

Chemoenzymatic synthesis combines the best of both worlds: the selectivity and mild conditions of biocatalysis with the broad applicability of traditional chemical reactions. This hybrid approach is particularly well-suited for creating complex molecules like unsymmetrical phosphate esters. A plausible chemoenzymatic route to this compound could involve two main strategies:

Enzymatic Phosphorylation followed by Chemical Methylation: In this pathway, ethylene glycol is first selectively mono-phosphorylated using a biocatalyst, such as an engineered acid phosphatase with pyrophosphate. The resulting 2-hydroxyethyl hydrogen phosphate is then isolated and chemically methylated using a standard methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) under controlled conditions to yield the final product. This approach leverages the enzyme's ability to selectively phosphorylate one of the two hydroxyl groups without the need for protecting groups.

Chemical Synthesis of a Precursor followed by Enzymatic Modification: An alternative route could involve the chemical synthesis of a precursor molecule which is then acted upon by an enzyme. For instance, a mixed phosphate triester could be synthesized chemically and then selectively demethylated by an enzyme to yield the target compound.

These multi-step, one-pot processes are challenging due to potential incompatibilities between chemical reagents and enzymes. nih.gov However, they offer significant potential for creating complex structures with high efficiency. nih.gov The use of enzymes like the diacylglycerol kinase from Streptococcus mutans has shown utility in phosphorylating complex alcohols, demonstrating the potential for enzymatic steps in a larger synthetic sequence. nih.gov

While enzymes offer remarkable catalytic power, their application can be hampered by stability issues and the complexity of their structures. Biomimetic catalysis seeks to overcome these limitations by creating smaller, more robust synthetic molecules that mimic the function of natural enzymes. nih.gov These "synzymes" or enzyme mimics often feature a cavity or binding pocket that can accommodate a substrate and stabilize the transition state of a reaction, thereby lowering the activation energy. nih.gov

For phosphate ester formation, biomimetic catalysts can be designed to activate an alcohol for nucleophilic attack on a phosphorylating agent. Recent research has explored various approaches:

Organocatalysis: Small organic molecules have been developed to catalyze phosphorylation. For example, nucleophilic catalysts decorated with outer-sphere appendages have been shown to influence site-selectivity in the phosphorylation of amphiphilic diols. mdpi.com

Hemiboronic Acids: These compounds can form reversible covalent bonds with hydroxyl groups, catalytically activating diols for selective monophosphorylation under mild conditions. rsc.org

Nanozymes: These are nanomaterials that exhibit enzyme-like characteristics. For instance, gold nanoparticles trapped within hollow silica (B1680970) microspheres have been used to create artificial systems that mimic oxidative phosphorylation, demonstrating the potential for nanomaterials to catalyze complex biological reactions. researchgate.netnih.gov

The development of these biomimetic systems is a rapidly advancing field that holds promise for creating highly efficient and selective catalysts for the synthesis of phosphate esters like this compound. rsc.org

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of organophosphorus compounds, including 2-Hydroxyethyl methyl hydrogen phosphate (B84403). This method provides detailed information about the atomic-level structure, connectivity, and chemical environment of nuclei such as phosphorus-31 (³¹P), proton (¹H), and carbon-13 (¹³C).

Phosphorus-31 NMR spectroscopy is a particularly powerful tool for analyzing phosphorus-containing compounds. oxinst.com The ³¹P nucleus offers several advantages for NMR analysis: it has a natural isotopic abundance of 100%, a spin of ½, and a relatively high gyromagnetic ratio, which results in excellent NMR sensitivity and the acquisition of sharp, easily interpretable signals. mdpi.comwikipedia.org Furthermore, the wide chemical shift range of ³¹P NMR allows for clear differentiation between various phosphorus environments within a molecule or a mixture. mdpi.comhuji.ac.il Spectra are most often recorded with proton decoupling to simplify the signals into single sharp lines. wikipedia.org

The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment surrounding the phosphorus nucleus, providing valuable information about its bonding and structure. researchgate.net Unlike ¹H NMR, ³¹P chemical shifts are primarily governed by the paramagnetic shielding tensor rather than diamagnetic shielding. wikipedia.org This tensor is influenced by factors such as charge, the energies of excited states, and bond overlap. wikipedia.org Consequently, even subtle changes in the substituents attached to the phosphorus atom can lead to significant variations in the chemical shift. wikipedia.orgrsc.org

The chemical shift range for organophosphorus compounds is extensive, typically spanning from approximately +250 to -250 ppm, with 85% phosphoric acid used as the 0 ppm reference standard. wikipedia.org For phosphate esters, the specific chemical environment dictates the resonance position. The structure of 2-Hydroxyethyl methyl hydrogen phosphate, as a dialkyl phosphate ester, would be expected to have a characteristic chemical shift that helps in its identification. The basicity of neighboring groups and the extent of protonation can also influence the chemical shift value. nih.gov

| Phosphorus Environment | Typical Chemical Shift Range (δ, ppm) |

|---|---|

| (RO)₃P=O (Phosphate) | -3.70 (±1.67) |

| (RO)₂(RS)P=O | 28.11 (±2.90) |

| (RO)(RS)₂P=O | 64.58 (±2.21) |

| (RS)₃P=O | 94.79 (±2.90) |

Spin-spin coupling between the ³¹P nucleus and other NMR-active nuclei, such as ¹H and ¹³C, provides crucial data for confirming molecular structure by establishing through-bond connectivity. The magnitude of the coupling constant (J-coupling) depends on the number of bonds separating the coupled nuclei.

¹H-³¹P Coupling: Coupling between phosphorus and protons is observed over multiple bonds and is characteristic of the specific P-O-C-H or P-C-H arrangement. One-bond couplings (¹JPH) are typically large, in the range of 600-700 Hz. huji.ac.il Two-bond couplings (²JPH), such as in P-O-CH, are smaller, often between 20-30 Hz, while three-bond couplings (³JPH), like P-O-C-CH, are typically in the 5-10 Hz range. huji.ac.il

¹³C-³¹P Coupling: This coupling is instrumental in assigning the carbon backbone of organophosphorus compounds. The one-bond coupling (¹JCP) is particularly sensitive to the hybridization and substituents on the phosphorus atom. rsc.org Two-bond (²JCP) and three-bond (³JCP) couplings provide further structural details, for instance, across an ester linkage (P-O-C). scispace.comrsc.org

| Coupling Type | Number of Bonds | Typical Magnitude (Hz) | Reference |

|---|---|---|---|

| J(¹H, ³¹P) | 1 | 600 - 700 | huji.ac.il |

| J(¹H, ³¹P) | 2 | 20 - 30 | huji.ac.il |

| J(¹H, ³¹P) | 3 | 5 - 10 | huji.ac.il |

| J(¹³C, ³¹P) | 1 | 130 - 150 (for P-C bond) | rsc.org |

| J(¹³C, ³¹P) | 2 | 5 - 10 (for P-O-C) | rsc.org |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals in complex molecules and mixtures, such as biological extracts containing phosphoester metabolites. nih.govnih.gov

HSQC-TOCSY (Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy): The ¹H-³¹P HSQC-TOCSY experiment is a powerful method for identifying phosphorus-containing metabolites. nih.gov It correlates the chemical shifts of protons with the phosphorus nucleus they are coupled to, effectively mapping out the entire proton spin system connected to a specific phosphorus atom. nih.govnih.gov This allows for the complete assignment of all protons within a molecular fragment attached to the phosphate group. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-³¹P HMBC experiment provides information on long-range couplings (typically 2-4 bonds) between protons and the phosphorus nucleus. nih.govcolumbia.edu This is particularly useful for connecting molecular fragments that are not directly bonded and for identifying correlations to non-protonated carbons or other heteroatoms, thereby completing the structural puzzle. nih.gov

These 2D techniques are invaluable in metabolomics for identifying and characterizing novel or known phosphoesters in complex biological matrices. nih.govnih.govscience.gov

Quantitative ³¹P NMR (qNMR) is a highly accurate and reliable technique for determining the concentration and purity of phosphorus-containing compounds. mdpi.comsigmaaldrich.com The 100% natural abundance and high sensitivity of the ³¹P nucleus make it well-suited for quantitative measurements. mdpi.comsigmaaldrich.com

To obtain accurate quantification, certain experimental parameters must be carefully controlled. The Nuclear Overhauser Effect (NOE), which can cause inconsistent signal enhancement when using proton decoupling, must be suppressed. wikipedia.orghuji.ac.il This is typically achieved by using inverse-gated decoupling, where the proton decoupler is turned on only during signal acquisition. mdpi.comhuji.ac.il Additionally, a sufficiently long relaxation delay between scans is necessary to ensure all phosphorus nuclei have fully relaxed, allowing their signals to be directly proportional to their molar concentration. Quantitative ³¹P NMR is widely used in various research fields, including the analysis of phospholipid mixtures, the determination of phosphorus content in beverages, and monitoring the purity of synthetic products. mdpi.comsigmaaldrich.com

While ³¹P NMR provides information about the phosphorus center, ¹H and ¹³C NMR are used to characterize the organic portions of the this compound molecule—the methyl and 2-hydroxyethyl groups.

Proton (¹H) NMR: The ¹H NMR spectrum would show distinct signals for the different proton environments. The methyl protons (CH₃-O-P) would appear as a doublet due to coupling with the ³¹P nucleus (³JHP). The two methylene (B1212753) groups of the hydroxyethyl (B10761427) moiety (-O-CH₂-CH₂-OH) would likely appear as complex multiplets. The methylene group adjacent to the phosphate ester oxygen (-O-CH₂-) would be split into a doublet of triplets due to coupling with both the ³¹P nucleus (³JHP) and the adjacent methylene protons (³JHH). The terminal methylene group (-CH₂-OH) would appear as a triplet, coupled to the neighboring methylene protons. The hydroxyl proton (-OH) signal's appearance would depend on the solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum, typically acquired with proton decoupling, would display three distinct signals corresponding to the three carbon atoms in the molecule. Each signal would appear as a doublet due to coupling with the ³¹P nucleus. The methyl carbon (CH₃-O-P) would show a two-bond coupling (²JCP), while the two carbons of the ethyl group (-O-CH₂-CH₂-OH) would exhibit two-bond (²JCP) and three-bond (³JCP) coupling, respectively. rsc.org Data from similar structures, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), can help in predicting the chemical shifts for the hydroxyethyl carbons. nih.gov

| Group | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant |

|---|---|---|---|---|

| P-O-CH₃ | ¹³C | ~52 | Doublet | ²J(C,P) |

| P-O-CH₃ | ¹H | ~3.7 | Doublet | ³J(H,P) ~11-16 Hz researchgate.net |

| P-O-CH₂- | ¹³C | ~67 | Doublet | ²J(C,P) |

| P-O-CH₂- | ¹H | ~4.2 | Doublet of Triplets | ³J(H,P), ³J(H,H) |

| -CH₂-OH | ¹³C | ~61 | Doublet | ³J(C,P) |

| -CH₂-OH | ¹H | ~3.8 | Triplet | ³J(H,H) |

Advanced NMR Techniques for Conformational Analysis and Molecular Dynamics

While specific conformational analysis studies on this compound are not extensively detailed in public literature, the application of advanced Nuclear Magnetic Resonance (NMR) techniques is a standard and powerful approach for such investigations. These methods provide critical insights into the three-dimensional structure and dynamic behavior of molecules in solution.

For conformational analysis, two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These techniques detect through-space interactions between protons, allowing researchers to determine which atoms are in close proximity, thereby piecing together the molecule's preferred spatial arrangement. Differences in water-amide proton NOE peaks, for instance, can reveal subtle conformational changes and the role of solvent interactions. nih.gov

Molecular dynamics are probed using NMR relaxation experiments, which measure the relaxation times of nuclear spins (T1, T2, and heteronuclear NOE). These parameters are sensitive to molecular motions occurring on picosecond to nanosecond timescales. nih.gov By analyzing relaxation data, researchers can characterize the flexibility of different parts of the molecule, such as the rotation around the P-O or C-C bonds.

Often, these experimental NMR data are used in conjunction with computational molecular dynamics (MD) simulations. mdpi.com The simulations provide a theoretical model of the molecule's behavior over time, which can then be validated and refined by the experimental NMR results, leading to a comprehensive understanding of its conformational landscape and dynamic properties. nih.govmdpi.com

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound. When coupled with chromatographic separation techniques, it offers unparalleled specificity and accuracy.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is fundamental to confirming its elemental composition. For this compound, the precise mass is used to verify its molecular formula, C₃H₉O₅P. alfa-chemistry.com Instruments such as Orbitrap or Time-of-Flight (TOF) mass analyzers can achieve mass accuracies in the low parts-per-million (ppm) range, making it possible to distinguish the target compound from other molecules with the same nominal mass but different elemental formulas.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₉O₅P | alfa-chemistry.com |

| Molecular Weight | 156.074 g/mol | alfa-chemistry.com |

Tandem mass spectrometry (MS/MS) is a powerful technique used to structurally characterize this compound. In an MS/MS experiment, the intact molecule (precursor ion) is selected and then subjected to fragmentation through methods like Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). thermofisher.cn The resulting fragment ions (product ions) are then detected, providing a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation pathways for organophosphorus compounds are well-studied. For this compound, fragmentation would likely proceed through characteristic neutral losses and bond cleavages. mdpi.com A primary fragmentation event for similar phosphorylated molecules is the neutral loss of phosphoric acid (H₃PO₄). nih.gov Other expected fragmentation pathways include the cleavage of the P-O bonds, leading to the loss of the methyl (-CH₃) or hydroxyethyl (-OCH₂CH₂OH) groups. These fragmentation patterns help to confirm the connectivity of the atoms within the molecule. mdpi.commdpi.com

Table 2: Predicted MS/MS Fragmentation of this compound (Precursor Ion [M-H]⁻ at m/z 155.0115)

| Proposed Fragment | Fragment Formula | Exact Mass (m/z) |

|---|---|---|

| [M-H-CH₃]⁻ | C₂H₅O₅P⁻ | 140.9880 |

| [M-H-C₂H₄O]⁻ | CH₄O₄P⁻ | 110.9829 |

| [H₂PO₄]⁻ | H₂O₄P⁻ | 96.9699 |

Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier technique for the separation, detection, and quantification of this compound from complex matrices. nih.gov The liquid chromatography step separates the compound from other components in a sample. A common approach is reverse-phase high-performance liquid chromatography (RP-HPLC), which separates molecules based on their hydrophobicity. sielc.com For polar compounds like this phosphate ester, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective separation strategy. researchgate.net

Following chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. For MS compatibility, mobile phases must use volatile components, such as formic acid instead of non-volatile buffers like phosphoric acid. sielc.comsielc.com The combination of the retention time from the LC and the specific m/z value from the MS provides highly confident identification.

Table 3: Exemplar LC-MS Analytical Conditions

| Parameter | Condition |

|---|---|

| LC Column | Reverse-Phase C18 or Newcrom R1 sielc.com |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and high polarity, stemming from the hydroxyl and acidic phosphate groups. To make the compound suitable for GC analysis, a chemical derivatization step is required to convert these polar functional groups into less polar, more volatile ones. researchgate.net

A common and effective method is silylation, which replaces the active hydrogens on the hydroxyl and phosphate groups with a trimethylsilyl (B98337) (TMS) group. researchgate.net Another approach is methylation, which can be accomplished with reagents like trimethylsilyldiazomethane. mdpi.com After derivatization, the resulting volatile product can be readily separated on a standard GC column and detected by the mass spectrometer, enabling sensitive and specific analysis. cdc.gov

Table 4: Common Derivatization Reagents for GC-MS Analysis

| Derivatization Method | Reagent(s) | Target Functional Groups |

|---|---|---|

| Silylation | BSTFA, MSTFA, TMCS | -OH, -P(O)OH |

| Methylation | Diazomethane, Trimethylsilyldiazomethane mdpi.com | -P(O)OH |

Chromatographic Separation Methodologies

Effective separation is a prerequisite for the accurate analysis of this compound. Various chromatographic techniques are utilized depending on the analytical goal and sample matrix.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique. As mentioned, both reverse-phase (RP) and HILIC modes are applicable. RP-HPLC on columns like C18 separates the analyte from non-polar interferences, while HILIC is advantageous for retaining and separating highly polar compounds. Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of complex mixtures. researchgate.net

Thin-Layer Chromatography (TLC) can also be used as a simple, cost-effective method for preliminary analysis or for tracking reaction progress. In some research contexts, a combination of TLC and HPLC has been used to achieve the separation of structurally similar hydroxyethyl-containing adducts from complex biological samples. nih.gov These chromatographic methods, particularly when paired with mass spectrometry, provide the robust analytical power needed for detailed research into this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule and offers insights into its structure and bonding.

For this compound, IR and Raman spectra are expected to show characteristic bands corresponding to its key functional groups: the phosphate group (PO₄) and the hydroxyl group (-OH). The vibrational properties of the phosphate moiety are known to be sensitive to its conformation and interactions with its environment. nih.gov

Phosphate Group Vibrations: The phosphate group gives rise to several distinct vibrations. The P=O stretching vibration is typically strong in the IR spectrum and appears in the 1300-1250 cm⁻¹ region. researchgate.net The P-O-C stretching vibrations are found in the 1050-990 cm⁻¹ region. researchgate.net Asymmetric and symmetric stretching modes of the terminal P-O bonds can often be distinguished and are sensitive to hydrogen bonding and the electrostatic environment. nih.govresearchgate.net

Hydroxyl Group Vibrations: The hydroxyl group is characterized by a strong, broad O-H stretching band in the IR spectrum, typically in the 3600-3200 cm⁻¹ region, with the broadening indicative of hydrogen bonding. The O-H bending vibration appears at lower frequencies. Studies of related compounds show hydroxyl absorption bands can be detected in the 3700-2500 cm⁻¹ range. researchgate.net

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound based on data from analogous compounds. researchgate.netnih.govnih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3600 - 3200 (broad) |

| Phosphoryl (P=O) | Stretching | 1300 - 1250 |

| Phosphate (P-O-C) | Asymmetric & Symmetric Stretching | 1150 - 990 |

| Phosphate (O=P-O) | Bending Modes | 650 - 500 |

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra for different stable conformers of a molecule. nih.govnih.gov By comparing these calculated spectra with the experimental IR and Raman data, it is possible to identify which conformers are present in a sample. unifi.itresearchgate.net For example, studies on 2-hydroxyethyl methacrylate (HEMA) have used this combined experimental and theoretical approach to confirm the co-existence of multiple stable conformers in solution. unifi.it This type of analysis can reveal how factors like solvent and intermolecular hydrogen bonding influence the preferred molecular shape. nih.gov

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a compound in its solid, crystalline form. This technique would be applicable to this compound if a suitable single crystal can be grown.

The analysis would provide highly accurate data on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing of molecules in the crystal lattice and detail the intermolecular interactions, such as the hydrogen-bonding network involving the phosphate and hydroxyl groups. nih.gov Research on similar crystalline organophosphates, such as (R)-2-Amino-1-hydroxyethylphosphonic Acid, has shown that these molecules often exist as zwitterions in the solid state and form extensive intermolecular hydrogen bonds. mdpi.com

While X-ray crystallography provides unparalleled structural detail for the solid state, no publicly available crystal structure for this compound was identified in the conducted research. If the compound is obtained in a solid form, this technique remains a critical tool for its complete structural characterization.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unambiguous determination of a molecule's absolute structure. This technique involves irradiating a well-ordered single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide detailed information about the electron density distribution within the crystal, allowing for the precise mapping of atomic positions, bond lengths, and bond angles.

Despite a thorough search of scientific literature, specific single-crystal X-ray diffraction data for this compound has not been reported. The successful application of this technique is contingent upon the ability to grow a single crystal of suitable size and quality, which can be a significant challenge for many compounds. The crystallization process is influenced by numerous factors, including solvent, temperature, and purity.

In a typical SCXRD experiment, a crystal is mounted on a goniometer and rotated in the X-ray beam. The diffraction data is collected by a detector, and the resulting dataset is processed to generate a three-dimensional model of the molecule. Key crystallographic parameters that would be determined from such an analysis are presented in the hypothetical data table below, illustrating the type of information that would be obtained.

Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 820.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.58 |

| R-factor (%) | 4.5 |

Note: The data in this table is hypothetical and serves to illustrate the parameters that would be determined from a single-crystal X-ray diffraction study.

Powder X-ray Diffraction for Polymorphic Forms

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

A primary application of PXRD is in the investigation of polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability.

The table below illustrates the type of data that would be generated from a powder X-ray diffraction experiment, showing the characteristic diffraction peaks for a hypothetical polymorphic form of this compound.

Hypothetical Powder X-ray Diffraction Data for this compound (Form I)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 20.8 | 4.27 | 80 |

| 25.1 | 3.54 | 60 |

| 30.5 | 2.93 | 35 |

Note: This data is hypothetical and represents a potential diffraction pattern for one polymorphic form of the compound.

By comparing the PXRD patterns of different batches of this compound prepared under various conditions, researchers could identify the existence of different polymorphic forms. Each polymorph would produce a unique diffraction pattern, allowing for their differentiation and characterization.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It is widely applied to predict a variety of molecular properties for organophosphates, offering a balance between accuracy and computational feasibility. acs.orgprime-avenue.com

DFT calculations are employed to determine the electronic structure of 2-Hydroxyethyl methyl hydrogen phosphate (B84403), providing a detailed picture of its bonding and charge distribution. Key aspects of this analysis include the examination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity.

The analysis typically focuses on the highly polar phosphoryl group (P=O), where the oxygen atom possesses a significant partial negative charge, making it a primary site for electrophilic attack and hydrogen bonding. researchgate.net The P-O-C ester linkages are also of interest, with their bond strengths and charge distributions influencing the molecule's stability and susceptibility to hydrolysis. Advanced techniques like Natural Bond Orbital (NBO) analysis can further quantify the charge transfer interactions and delocalization within the molecule, providing a more nuanced understanding of its electronic environment.

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving 2-Hydroxyethyl methyl hydrogen phosphate. This is particularly relevant for studying mechanisms such as hydrolysis, a common reaction for phosphate esters. nih.gov By calculating the energies of reactants, products, and intermediate transition states, researchers can determine the activation energy (the energy barrier that must be overcome for a reaction to occur). researchgate.net

These calculations allow for the elucidation of reaction mechanisms, for instance, by distinguishing between associative and dissociative pathways for phosphoryl group transfer. nih.gov The geometry of the transition state can be optimized to understand the structural changes that occur during the reaction, providing critical insights into the factors that control reaction rates. researchgate.netuni-regensburg.de

Below is a representative data table illustrating the type of energetic data obtained from such calculations for a hypothetical hydrolysis reaction.

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | This compound + H₂O | 0.0 |

| Transition State | Pentacoordinate phosphorus intermediate | +85.2 |

| Products | Methyl dihydrogen phosphate + Ethylene (B1197577) glycol | -15.5 |

DFT calculations are a reliable tool for predicting the spectroscopic properties of molecules, which can be used to interpret and verify experimental data. mpg.deresearchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ³¹P nuclei can be calculated with high accuracy. nih.govresearchgate.net These calculations involve determining the magnetic shielding tensor for each nucleus, which is highly sensitive to the local electronic environment. libretexts.orglibretexts.org The predicted shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). libretexts.org Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational averaging. researchgate.net

| Nucleus | Atom Description | Predicted Chemical Shift (ppm) |

|---|---|---|

| ³¹P | Phosphorus center | -1.5 to +2.0 |

| ¹³C | Methylene (B1212753) carbon adjacent to phosphate (P-O-CH₂) | 65-70 |

| ¹³C | Methylene carbon adjacent to hydroxyl (HO-CH₂) | 60-65 |

| ¹³C | Methyl carbon (CH₃) | 50-55 |

| ¹H | Hydroxyl proton (OH) | Variable (solvent dependent) |

| ¹H | Methylene protons (CH₂) | 3.8-4.2 |

| ¹H | Methyl protons (CH₃) | 3.6-3.9 |

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies by computing the second derivatives of the energy with respect to atomic displacements. arxiv.org The resulting predicted spectrum shows absorption bands corresponding to specific bond stretches, bends, and other vibrations. For this compound, key vibrational modes include the P=O stretch, O-H stretch of the hydroxyl group, and various P-O-C and C-O stretches. researchgate.netfrontiersin.org

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Stretching | O-H (hydroxyl) | ~3400-3500 |

| Stretching | C-H (aliphatic) | ~2900-3000 |

| Stretching | P=O (phosphoryl) | ~1250-1280 |

| Stretching | P-O-C | ~990-1050 |

| Stretching | C-O | ~1080-1150 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. mdpi.com This approach is particularly useful for studying conformational changes and intermolecular interactions in condensed phases.

Due to the presence of several single bonds, this compound can adopt multiple conformations. MD simulations can explore the potential energy surface to identify the most stable or populated conformers. unifi.itresearchgate.net By simulating the molecule's movement over nanoseconds or longer, these studies reveal the flexibility of the ethyl and methyl phosphate chains and the likelihood of transitions between different conformational states. Such analyses on similar molecules, like 2-hydroxyethyl methacrylate (B99206) (HEMA), have confirmed the co-existence of multiple stable conformers in solution. unifi.itresearchgate.net This flexibility can be crucial for its binding to other molecules or surfaces.

MD simulations are essential for understanding how this compound interacts with solvent molecules, a process known as solvation. researchgate.net In aqueous solutions, water molecules are expected to form strong hydrogen bonds with the phosphate and hydroxyl groups. nih.govfrontiersin.org Simulations can quantify this by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. unifi.it This reveals the structure of the solvation shells around the molecule. Furthermore, the dynamics of hydrogen bonds—their formation, breakage, and lifetimes—can be analyzed to understand the molecule's solubility and its influence on the surrounding solvent structure. unifi.itresearchgate.net

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. preprints.org In the context of this compound, molecular docking simulations are employed to investigate its interaction with target proteins, particularly at the atomic level. This method is crucial for predicting the binding affinity and understanding the molecular basis of recognition, which can guide the development of more potent and selective molecules. preprints.orgnih.gov The process involves placing the ligand (this compound) into the binding site of a protein and evaluating the interaction energy for different conformations. biorxiv.org

Phosphate-binding sites in proteins are fundamental for a vast array of biological processes, as they recognize substrates, cofactors, and signaling molecules containing phosphate groups. oup.com These sites are typically characterized by a high concentration of positively charged and polar amino acid residues that can form favorable interactions with the negatively charged phosphate moiety. oup.com

Key interactions predicted by theoretical models for a phosphate-containing ligand like this compound within a typical phosphate-binding pocket are summarized below.

| Interaction Type | Ligand Functional Group | Potential Interacting Protein Residue(s) | Description |

|---|---|---|---|

| Ionic Interaction | Phosphate (PO₄) | Arginine (Arg), Lysine (B10760008) (Lys) | Strong electrostatic attraction between the negatively charged phosphate oxygen atoms and the positive side chains of basic amino acids. |

| Hydrogen Bond | Phosphate (P=O and P-OH) | Serine (Ser), Threonine (Thr), Tyrosine (Tyr), Asparagine (Asn), Glutamine (Gln), Main-chain Amides | The phosphate oxygens act as hydrogen bond acceptors, while any hydroxyl on the phosphate can act as a donor. |

| Hydrogen Bond | Hydroxyethyl (B10761427) (-OH) | Aspartate (Asp), Glutamate (Glu), Histidine (His) | The terminal hydroxyl group can donate or accept hydrogen bonds, providing additional anchoring points. |

| van der Waals Forces | Methyl (-CH₃) | Alanine (B10760859) (Ala), Valine (Val), Leucine (Leu) | Weak, short-range interactions with nonpolar residues in the binding pocket. |

Computational screening, or virtual screening, is a powerful method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net Due to its fundamental structure as a phosphate ester, this compound can serve as a template or a query molecule in computational screening campaigns aimed at discovering novel biochemical probes or inhibitors for phosphate-binding proteins like kinases, phosphatases, or ATPases.

The process involves docking a large database of compounds into the target's binding site and ranking them based on their predicted binding affinity or other scoring functions. nih.gov A molecule like this compound could be used to define the essential binding features (a pharmacophore) required for interaction, focusing the search on compounds that share its ability to interact with key residues in a phosphate-binding loop. nih.gov This approach accelerates the discovery of new lead compounds by narrowing down the number of molecules for experimental validation. rsc.org

A hypothetical computational screening protocol using this compound as a reference scaffold is outlined in the following table.

| Parameter | Description | Example |

|---|---|---|

| Target Protein | The specific enzyme or receptor being investigated, typically with a known or predicted phosphate-binding site. | Human Protein Kinase (e.g., PKA) |

| Ligand Library | A large, diverse collection of small molecules in a digital format for screening. | ZINC database, Enamine REAL database |

| Docking Software | The program used to perform the molecular docking simulations. | AutoDock, Glide, GOLD |

| Binding Site Definition | The coordinates defining the specific region on the target protein where docking will be performed, often centered on a known ligand or catalytic residues. | A 10 Å grid box centered on the P-loop of the kinase ATP-binding site. |

| Scoring Function | The mathematical model used to estimate the binding affinity between the ligand and the protein. | Empirical free energy scoring function (e.g., -kcal/mol). |

| Hit Selection Criteria | The threshold used to identify promising candidates from the screening results for further analysis. | Compounds with a predicted binding energy lower than -7.0 kcal/mol and forming a key hydrogen bond with a specific catalytic residue. |

Chemical Reactivity and Mechanistic Studies

Hydrolysis Reactions of the Phosphoester Bond

The hydrolysis of 2-Hydroxyethyl methyl hydrogen phosphate (B84403) involves the cleavage of the phosphoester bond, a reaction of significant interest due to its relevance in biological systems and materials science. The mechanisms of this process are highly dependent on the pH of the solution and the presence of catalysts. Much of the mechanistic understanding is derived from studies on its cyclic precursor, methyl ethylene (B1197577) phosphate, as its hydrolysis directly yields 2-Hydroxyethyl methyl hydrogen phosphate. acs.orgacs.orgscribd.com

Under acidic conditions, the hydrolysis of phosphate esters like this compound is catalyzed by hydronium ions (H₃O⁺). The reaction mechanism typically involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. researchgate.netchemguide.co.uk This is followed by the nucleophilic attack of a water molecule.

The acid-catalyzed hydrolysis of the closely related methyl ethylene phosphate has been shown to proceed via two main pathways: endocyclic cleavage (ring-opening) and exocyclic cleavage (loss of the methyl group). acs.org

Endocyclic Cleavage (Ring-Opening): A water molecule attacks the phosphorus center of the protonated cyclic ester, leading to the opening of the five-membered ring and the formation of this compound.

Exocyclic Cleavage: In this pathway, the methoxy (B1213986) group is cleaved, resulting in the formation of ethylene phosphate and methanol (B129727).

The mechanism for the acid-catalyzed hydrolysis of methyl ethylene phosphate to ethylene phosphoric acid has been described as a nucleophilic substitution reaction at the phosphorus center. researchgate.net For acyclic esters like this compound, the acid-catalyzed hydrolysis would primarily involve the attack of water on the protonated phosphate, leading to the cleavage of either the methyl or the 2-hydroxyethyl group. Generally, acid-catalyzed hydrolysis of organophosphorus esters can favor C-O bond cleavage. viu.ca

In alkaline solutions, the hydrolysis of phosphate esters is facilitated by hydroxide (B78521) ions (OH⁻), which are potent nucleophiles. The mechanism for base-catalyzed hydrolysis of phosphate esters generally proceeds through a nucleophilic attack of the hydroxide ion on the phosphorus atom. pearson.com This leads to the formation of a trigonal bipyramidal intermediate or transition state.

Studies on methyl ethylene phosphate show that in alkaline conditions, both ring-opening and exocyclic cleavage occur. elsevier.com The pH-rate profile for the hydrolysis of methyl ethylene phosphate indicates a significant rate increase in strong alkali. acs.org The rise in the percentage of exocyclic cleavage in strongly alkaline solutions has been correlated with the ionization of hydroxyl groups in a pentacovalent intermediate, which could force a pseudorotation that favors the cleavage of the methoxy group. acs.org

For this compound, base-catalyzed hydrolysis would involve the attack of a hydroxide ion on the phosphorus center, resulting in the displacement of either methanol or ethylene glycol. Base-catalyzed hydrolysis of organophosphorus esters typically favors P-O cleavage. viu.ca

Metal ions can act as Lewis acids, coordinating to the phosphate oxygen atoms and increasing the electrophilicity of the phosphorus center, thereby facilitating nucleophilic attack by water or hydroxide. rsc.orgnih.govresearchgate.net Divalent and trivalent metal ions are particularly effective catalysts for the hydrolysis of phosphate esters. libretexts.org

The catalytic mechanism often involves a metal-coordinated hydroxide ion, which acts as the nucleophile. libretexts.org This metal-bound hydroxide can be more nucleophilic than free hydroxide at neutral pH. For enzymes that catalyze phosphate ester hydrolysis, metal ions play a crucial role in activating the phosphate group and positioning the nucleophile for attack. nih.govlibretexts.org While specific studies on metal-ion catalysis for this compound are not prevalent, the general principles of phosphate ester catalysis by metal ions are applicable. The presence of two metal ions is often more effective, potentially through a bridging hydroxide mechanism or by further polarizing the P-O bond. rsc.org

Thermodynamic studies of phosphate ester hydrolysis, in general, provide insights into the energetics of the reaction. The hydrolysis of phosphate esters is typically exothermic. The activation parameters, including the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can reveal details about the transition state. For instance, a more associative mechanism is often characterized by a more negative entropy of activation. Comparative studies on phosphate and phosphorothioate (B77711) esters have shown that the thermodynamics of hydrolysis are sensitive to the nature of the atoms in the phosphoryl group. nih.govacs.org

Detailed kinetic and thermodynamic data specifically for the hydrolysis of this compound are not extensively reported. However, the data from methyl ethylene phosphate hydrolysis provides a strong basis for understanding its kinetic behavior.

Transesterification Reactions

Transesterification is a reaction where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this could involve the reaction with an alcohol (R'OH) to replace either the methoxy or the 2-hydroxyethoxy group.

CH₃O(HOCH₂CH₂O)P(O)OH + R'OH ⇌ R'O(HOCH₂CH₂O)P(O)OH + CH₃OH or CH₃O(HOCH₂CH₂O)P(O)OH + R'OH ⇌ CH₃O(R'O)P(O)OH + HOCH₂CH₂OH

This reaction can be catalyzed by acids or bases. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Transesterification of phosphate esters is a key reaction in various chemical and biological processes.

Reactions with Electrophiles and Nucleophiles

The reactivity of this compound with electrophiles and nucleophiles is governed by the electron-rich oxygen atoms and the electrophilic phosphorus center.

Reactions with Electrophiles: The oxygen atoms of the phosphate group, particularly the non-esterified hydroxyl group and the phosphoryl oxygen, are nucleophilic and can react with electrophiles. For example, the phosphate group can be acylated or alkylated. The reaction with an electrophile (E⁺) can occur at the hydroxyl oxygen or the phosphoryl oxygen.

Reactions with Nucleophiles: The phosphorus atom in this compound is electrophilic and is the primary site for nucleophilic attack. youtube.com Phosphate esters react with a variety of nucleophiles, leading to the displacement of one of the esterifying groups. thieme-connect.dersc.orgfrontiersin.org The reaction can proceed through different mechanisms, including associative (addition-elimination) or dissociative pathways, depending on the nature of the phosphate ester, the nucleophile, and the reaction conditions. frontiersin.org

The reactivity towards nucleophiles is influenced by the protonation state of the phosphate. The dianion of a phosphate monoester is generally less reactive towards nucleophiles than the monoanion due to increased electron density and electrostatic repulsion. frontiersin.org Strong nucleophiles can displace either the methoxy or the 2-hydroxyethoxy group.

Redox Chemistry of Organophosphates

The redox chemistry of organophosphates, including this compound, is primarily dictated by the stability of the phosphorus(V) center and the reactivity of the organic substituents. The phosphate group itself is generally resistant to oxidation and reduction under typical biological and environmental conditions. The phosphorus atom is in its highest formal oxidation state (+5), making it an unlikely candidate for further oxidation.

However, the organic moieties attached to the phosphate core can undergo redox reactions. The alkyl and hydroxyalkyl groups can be susceptible to oxidation, particularly by strong oxidizing agents or radical species. For instance, hydroxyl radicals (•OH) have been shown to react with alkyl phosphates primarily through the abstraction of a hydrogen atom from the carbon atom alpha to the phosphate group. nih.gov This process generates α-phosphatoalkyl radicals, which can then participate in further reactions. nih.gov While specific studies on this compound are limited, it is plausible that its 2-hydroxyethyl and methyl groups would be susceptible to similar radical-initiated oxidation.

Conversely, reduction of the P(V) center is also energetically unfavorable. Reductive transformations of organophosphates typically involve the cleavage of the ester or carbon-halogen bonds on the organic substituents rather than a change in the oxidation state of the phosphorus atom. Studies on chlorinated organophosphate esters, for example, have demonstrated that reductive degradation using agents like nanoscale zerovalent iron proceeds via dechlorination of the alkyl chains. nih.gov This suggests that for a compound like this compound, any reductive processes would likely target the C-O-P ester bonds, leading to hydrolysis, rather than a direct reduction of the phosphate group.

The table below summarizes the general redox reactivity of organophosphate esters based on the reactive moiety.

| Reactive Moiety | Redox Process | General Outcome |

| P(V) Center | Oxidation/Reduction | Generally inert under common conditions |

| Alkyl/Hydroxyalkyl Groups | Oxidation (e.g., by •OH) | H-abstraction, formation of carbon-centered radicals, potential degradation of the organic chain nih.gov |

| Substituted Alkyl Groups | Reduction (e.g., C-X bond) | Cleavage of substituent bonds (e.g., dechlorination) nih.gov |

| P-O-C Ester Linkage | Reductive Cleavage | Hydrolysis to alcohol and phosphoric acid derivative |

Mechanistic Pathways for Chemical Transformations

Rearrangement Reactions (e.g., Phospha-Brook Rearrangement)

A significant mechanistic pathway in organophosphorus chemistry is rearrangement, which involves the intramolecular migration of a phosphoryl group. The nih.govresearchgate.net-phospha-Brook rearrangement is a prime example of such a transformation. mdpi.comnih.gov This reaction involves the base-catalyzed migration of a phosphonyl group from a carbon atom to the oxygen atom of an adjacent hydroxyl group in an α-hydroxyphosphonate. researchgate.netmdpi.com The process is initiated by the deprotonation of the hydroxyl group, forming an alkoxide. This is followed by a nucleophilic attack of the oxygen anion on the phosphorus center, leading to a pentacoordinate phosphorus intermediate or a concerted migration, which ultimately yields a phosphate ester. researchgate.net

This specific rearrangement is a valuable synthetic tool for converting α-hydroxyphosphonates into α-phosphoryloxy compounds. mdpi.comnih.gov While this compound is itself a phosphate ester and not an α-hydroxyphosphonate, the principles of phosphoryl group migration are fundamental to understanding the potential isomerization and reactivity of related organophosphorus compounds. The propensity for an oxygen nucleophile to attack the electrophilic phosphorus center is a key theme in the chemistry of these molecules.

The general scheme for the Phospha-Brook rearrangement is shown below: Step 1: Deprotonation of the hydroxyl group by a base. Step 2: Intramolecular nucleophilic attack of the resulting alkoxide on the phosphorus atom. Step 3: Cleavage of the P-C bond and formation of a new P-O bond, resulting in the rearranged phosphate ester.

| Catalyst Type | Typical Reagents | Reaction Conditions | Reference |

| Strong Bases | Sodium hydride (NaH), Sodium ethoxide (NaOEt) | Varies | nih.gov |

| Amine Bases | 1,5-Diazabicyclo(4.3.0)non-5-ene (DBN) | Room Temperature | researchgate.netmdpi.com |

| Metal Catalysts | NaOtBu/LiHMDS | Varies | mdpi.com |

Cyclization and Oligomerization Mechanisms

The bifunctional nature of this compound, possessing both a hydroxyl group and an acidic phosphate moiety, allows for various cyclization and oligomerization reactions.

Cyclization: Intramolecular cyclization can occur through the nucleophilic attack of the terminal hydroxyl group on the electrophilic phosphorus atom. This reaction, typically promoted by dehydrating agents or catalysts, would result in the formation of a cyclic phosphate ester, specifically a five-membered ring (a derivative of ethylene phosphate). Such intramolecular reactions are a known pathway for hydroxyalkyl phosphates. Phosphorus-based organocatalysts have been shown to effectively promote the dehydrative cyclization of related structures like N-(2-hydroxyethyl)amides, demonstrating the feasibility of forming five-membered rings from a 2-hydroxyethyl precursor. researchgate.netorganic-chemistry.orgnih.gov The mechanism involves activation of the phosphate group or the hydroxyl group to facilitate the elimination of a water molecule and subsequent ring closure.

Oligomerization: Intermolecular condensation is another significant pathway for molecules like this compound. This process involves the reaction between the hydroxyl group of one molecule and the phosphate group of another, leading to the formation of a pyrophosphate (P-O-P) linkage and the elimination of water. This can lead to the formation of dimers, trimers, and longer-chain linear polyphosphates. osti.gov The reaction can also proceed via the formation of cyclic oligomers. The condensation of organophosphates is a known process, and the presence of both reactive sites on a single molecule makes this compound a potential monomer for such polymerization reactions. hawaii.edu The extent of oligomerization and the distribution of linear versus cyclic products depend on factors such as concentration, temperature, and the presence of catalysts or condensing agents. osti.gov

Biological Roles and Biochemical Pathways

Involvement in Cellular Metabolism (General Biological Context)

Role in Phosphate (B84403) Homeostasis in Microorganisms and Eukaryotic Cells

Phosphate is an essential mineral for all life, playing a critical role in cellular energy metabolism, the formation of nucleic acids and phospholipids (B1166683), and cell signaling. nih.govnih.gov The maintenance of stable intracellular phosphate concentrations, known as phosphate homeostasis, is therefore vital for cellular function. nih.gov In both microorganisms and eukaryotic cells, this balance is tightly regulated through a complex network of transporters, sensors, and signaling pathways that control phosphate uptake, storage, and utilization. nih.gov

Cells must adapt to fluctuations in environmental phosphate availability. When phosphate is scarce, organisms activate high-affinity phosphate transporters and pathways to scavenge and recycle intracellular phosphate. wikipedia.org Conversely, excess phosphate can be toxic, and cells employ mechanisms to store it, often as polyphosphate, or to efflux it. wikipedia.org Small organophosphate molecules can, in some contexts, influence these homeostatic mechanisms.

While direct evidence is wanting for 2-Hydroxyethyl methyl hydrogen phosphate, research into other small phosphate-containing molecules may offer insights.

Table 1: Key Components in Eukaryotic Phosphate Homeostasis

| Component | Function | Organism Example |

| Phosphate Transporters (e.g., Pho84) | Mediate the uptake of inorganic phosphate across the cell membrane. | Saccharomyces cerevisiae |

| SPX Domains | Protein domains that bind to inositol (B14025) pyrophosphates to regulate phosphate signaling and transport. | Eukaryotes |

| Inositol Pyrophosphates (PP-IPs) | Signaling molecules that regulate phosphate homeostasis in response to cellular phosphate levels. | Eukaryotes |

| Polyphosphate | A polymer of phosphate residues used for intracellular phosphate storage. | Bacteria, Yeast, Plants |

This table presents general components of phosphate homeostasis; the interaction of this compound with these components is not documented.

Participation in Glycolytic or Other Metabolic Pathways (as a potential intermediate or analogue)

Glycolysis is a fundamental metabolic pathway that breaks down glucose to produce energy in the form of ATP and NADH. wikipedia.org The pathway consists of a series of enzymatic reactions that convert glucose through several phosphorylated intermediates into pyruvate. wikipedia.org These phosphorylated intermediates are crucial as the phosphate groups are essential for the subsequent energy-yielding steps. libretexts.org

A compound like this compound is not a known natural intermediate in the glycolytic pathway. wikipedia.orglibretexts.org However, it is a common strategy in biochemical research to use structural analogues of metabolic intermediates to study enzyme mechanisms and pathway regulation. These analogues can act as competitive inhibitors or be processed by enzymes to some extent, providing valuable information about the metabolic pathway. For instance, arsenate can replace phosphate in glycolysis, but it forms an unstable intermediate that breaks down, uncoupling glycolysis from ATP production. wikipedia.org

There is currently no published research indicating that this compound acts as an intermediate or a significant analogue in glycolysis or other major metabolic pathways.

Phosphorylation and Dephosphorylation Cycles in Biological Systems

Reversible protein phosphorylation, the addition and removal of phosphate groups from proteins, is a primary mechanism for regulating a vast array of cellular processes, including signal transduction, metabolism, and cell division. nih.gov This process is controlled by the opposing actions of protein kinases, which add phosphate groups, and protein phosphatases, which remove them. nih.gov ATP is the primary phosphate donor in these reactions. nih.gov

The stability of phosphate esters at physiological pH is a key reason why phosphorylation is such an effective regulatory mechanism. nih.gov While the direct involvement of this compound in these cycles has not been demonstrated, the study of various organophosphates has been crucial in understanding these fundamental biological processes. oprus2001.co.uk

Role in Signal Transduction Mechanisms

Signal transduction is the process by which cells receive and respond to external stimuli. This often involves a cascade of molecular events, frequently including phosphorylation, that amplify the initial signal and lead to a specific cellular response. youtube.com

Modulation of Protein Kinase A (PKA) Pathway Signaling

The Protein Kinase A (PKA) pathway is a critical signaling cascade involved in numerous cellular processes. wikipedia.org The pathway is typically activated by an external signal that leads to an increase in intracellular cyclic AMP (cAMP). creative-enzymes.com cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. wikipedia.org These active subunits then phosphorylate target proteins on serine or threonine residues, altering their activity. wikipedia.org

In some systems, such as in yeast, extracellular phosphate and certain organic phosphate esters can trigger PKA pathway activation through a phosphate transceptor like Pho84, without the compound necessarily being transported into the cell. pnas.orgpnas.org This suggests that the phosphate-binding site of the transceptor can initiate a signaling cascade upon binding of a suitable phosphate-containing molecule. pnas.orgpnas.org Whether this compound could act as such a signaling agonist for PKA activation is unknown.

Table 2: General Steps in PKA Pathway Activation

| Step | Description |

| 1. Signal Reception | An extracellular signal binds to a G-protein coupled receptor. |

| 2. G-Protein Activation | The receptor activates a G-protein, which in turn activates adenylyl cyclase. |

| 3. cAMP Production | Adenylyl cyclase converts ATP to cyclic AMP (cAMP). |

| 4. PKA Activation | cAMP binds to the regulatory subunits of PKA, releasing the active catalytic subunits. |

| 5. Substrate Phosphorylation | The catalytic subunits of PKA phosphorylate target proteins, leading to a cellular response. |

This table outlines the canonical PKA pathway; any modulation by this compound has not been reported.

Activation of Intracellular Signaling Cascades by Phosphate Analogues

Phosphate and its analogues play a significant role in activating various intracellular signaling cascades. nih.gov Extracellular inorganic phosphate itself can act as a signaling molecule, triggering pathways such as the Raf/MEK/ERK pathway in mammalian cells. nih.gov This signaling can influence gene expression and cellular function. nih.gov

The use of phosphate analogues has been instrumental in dissecting these signaling pathways. Lipid phosphate esters, for example, are crucial mediators of signal transduction. nih.gov The study of how different organophosphorus compounds interact with and modulate signaling pathways is an active area of research, particularly in toxicology, where they are known to affect pathways like the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

At present, there is no scientific evidence to suggest that this compound specifically activates or modulates any known intracellular signaling cascades. Further research would be necessary to determine if it has any such biological activity.

Regulation of Gene Expression via Phosphate-Evoked Signals

The role of inorganic phosphate (Pi) as an extracellular signaling molecule capable of regulating gene expression is well-established. Alterations in extracellular Pi levels can trigger specific signal transduction pathways, including the Raf/MEK/ERK and Akt pathways, which in turn modulate the expression of various genes. This signaling is crucial for processes in both skeletal and extra-skeletal tissues. While this mechanism is characterized for inorganic phosphate, the direct role of specific organophosphates like this compound in these signaling cascades is less clear.

However, broader studies on organophosphates have demonstrated their capacity to induce significant changes in gene expression. For example, exposure of hematopoietic tissues to the organophosphate malathion (B1675926) has been shown to alter genes associated with nucleic acid binding, cytokine activity, and inflammatory responses. nih.gov In other contexts, the introduction of genes that code for organophosphate-degrading enzymes, such as organophosphorus acid hydrolase from Pseudomonas diminuta, into other organisms like Drosophila melanogaster, allows for the inducible expression of these enzymes, conferring resistance to organophosphate toxicity. nih.gov These findings illustrate that organophosphate compounds can exert a powerful influence on genetic regulation, either as external stressors that trigger response pathways or as substrates for specifically expressed resistance enzymes. nih.govnih.gov The specific function of this compound as a primary signaling molecule in phosphate-evoked pathways has not been detailed in available research.

Enzymatic Transformations and Enzyme Kinetics

2-Hydroxyethylphosphonate (2-HEP), a closely related and biochemically significant phosphonate (B1237965), is a key intermediate in the biosynthesis of several natural products, including antibiotics and herbicides. nih.govnih.gov Its transformations are catalyzed by a distinct set of enzymes with specific and well-characterized kinetic properties.

Substrate for Phosphatases and Kinases

2-Hydroxyethylphosphonate is prominently known as a substrate for the enzyme 2-hydroxyethylphosphonate dioxygenase (HEPD) , a non-heme Fe(II)-dependent oxygenase. nih.govnih.gov This enzyme catalyzes an unusual carbon-carbon bond cleavage, converting 2-HEP into hydroxymethylphosphonate (HMP) and formate, a critical step in the biosynthetic pathway of the herbicidal compound phosphinothricin. nih.govnih.gov